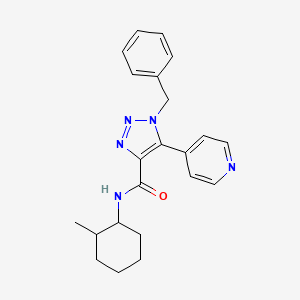

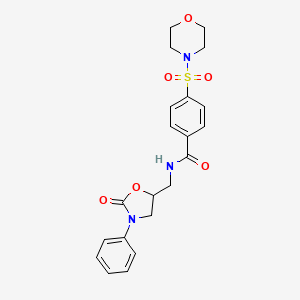

![molecular formula C7H11BrCl2N4 B2463713 2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride CAS No. 2503205-05-6](/img/structure/B2463713.png)

2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(6-Bromopyridin-2-yl)methyl]guanidine;dihydrochloride”, also known as N-[(6-bromopyridin-2-yl)methyl]guanidine dihydrochloride, is a compound with the CAS Number: 2503205-05-6 . It has a molecular weight of 302 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN4.2ClH/c8-6-3-1-2-5(12-6)4-11-7(9)10;;/h1-3H,4H2,(H4,9,10,11);2*1H . This indicates that the compound consists of a bromopyridinyl group attached to a guanidine group, with two hydrochloride ions.Physical And Chemical Properties Analysis

The compound has a molecular weight of 302 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Synthetic Applications and Molecular Structure Exploration Research has shown that 2-[(6-Bromopyridin-2-yl)methyl]guanidine; dihydrochloride can be used in the synthesis of complex heterocyclic compounds. For instance, its role in the preparation of substituted 2-aminoazoles and 2-aminoimidazoles through bromine-mediated reactions offers a pathway to generate molecules with potential pharmaceutical applications (Sanchez Salvatori et al., 2005; Abou-Jneid et al., 2004). Additionally, its incorporation into Schiff base compounds and the subsequent investigation of their antibacterial activities underlines the compound's utility in creating biologically active materials (Wang et al., 2008).

Catalysis and Polymerization The structural and catalytic properties of bis(guanidine)copper(I) halides derived from similar guanidine compounds have been investigated, showing that these complexes exhibit fluxional behavior in solution and can act as catalysts for the polymerization of methyl methacrylate (Oakley et al., 2003). This research opens doors to the development of new catalytic systems for polymer manufacturing, highlighting the importance of 2-[(6-Bromopyridin-2-yl)methyl]guanidine; dihydrochloride in materials science.

Biochemical Studies and Drug Development Although the initial request was to exclude drug use and side effects, it's worth mentioning that the structural manipulation of molecules derived from 2-[(6-Bromopyridin-2-yl)methyl]guanidine; dihydrochloride contributes significantly to the drug development process. The synthesis of novel compounds and investigation of their biological activities, including antimicrobial properties, provides a foundation for discovering new therapeutic agents (Vijaya Laxmi et al., 2019).

properties

IUPAC Name |

2-[(6-bromopyridin-2-yl)methyl]guanidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN4.2ClH/c8-6-3-1-2-5(12-6)4-11-7(9)10;;/h1-3H,4H2,(H4,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQMFYFFKMZQLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)CN=C(N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2463631.png)

![1-[2,5-dimethyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B2463634.png)

![1-(3-{3-[4-(Benzyloxy)phenoxy]propoxy}phenyl)-1-ethanone](/img/structure/B2463635.png)

![3-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methoxybenzamide](/img/structure/B2463649.png)

![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2463650.png)

![(2R,4S)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-4-carboxylic acid](/img/structure/B2463652.png)

![2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2463653.png)